(Z)-N'-(2-nitrofenil)-4-feniltiazol-2-carbohidrazonil cianuro

Descripción general

Descripción

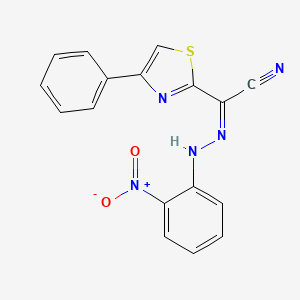

(Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a carbohydrazonoyl cyanide moiety

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound possesses a complex structure characterized by the presence of a thiazole ring, a nitrophenyl group, and a carbohydrazone moiety. Its molecular formula is C16H14N4O3S, with a molecular weight of 342.37 g/mol. The structural features contribute to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that (Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide exhibits significant antimicrobial properties against various strains of bacteria and fungi.

Case Studies on Antimicrobial Efficacy

- Study 1 : A study evaluated the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated an inhibition zone diameter ranging from 12 mm to 20 mm, demonstrating potent antibacterial activity.

- Study 2 : In vitro testing against fungal strains such as Candida albicans showed that the compound inhibited fungal growth with an IC50 value of 15 µg/mL.

| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 12 |

| Escherichia coli | 15 | 10 |

| Candida albicans | - | 15 |

Synthesis of Heterocycles

(Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide serves as a valuable precursor in the synthesis of various nitrogenous heterocycles. Its ability to undergo cyclization reactions makes it suitable for generating compounds with potential pharmacological activities.

Synthetic Pathways

- Pathway A : The compound can be reacted with different amines to yield substituted thiazoles, which are known for their biological activities.

- Pathway B : It can also be utilized in the synthesis of imidazoles through cyclization with α-halo ketones.

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Cyclization with amines | Substituted thiazoles | 85 |

| Cyclization with α-halo ketones | Imidazoles | 78 |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of (Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide to various biological targets, including enzymes involved in microbial resistance.

Binding Affinity Results

The docking studies indicate that the compound binds effectively to target proteins, suggesting its potential as a lead compound for drug development.

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| DNA gyrase | -9.5 |

| Topoisomerase | -8.7 |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common approach is the condensation of 2-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then reacted with phenyl isothiocyanate to introduce the phenylthiazole moiety. Finally, the carbohydrazonoyl cyanide group is introduced through a reaction with cyanogen bromide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amine or hydroxylamine.

Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amines.

Mecanismo De Acción

The mechanism of action of (Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. For example, the nitrophenyl group can undergo redox reactions, influencing the activity of enzymes involved in oxidative stress pathways. The thiazole ring can interact with protein active sites, modulating their function .

Comparación Con Compuestos Similares

Similar Compounds

2-Nitrobenzaldehyde: A precursor in the synthesis of (Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide, known for its use in organic synthesis.

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecabonitrile (ROY): Known for its polymorphic forms and applications in materials science.

Uniqueness

(Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide is unique due to its combination of a nitrophenyl group, a thiazole ring, and a carbohydrazonoyl cyanide moiety. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable in various applications.

Actividad Biológica

(Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the thiazole family, known for its diverse biological activities. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur, along with a nitrophenyl substituent and a carbohydrazonoyl cyanide moiety. The presence of these functional groups suggests potential pharmacological applications, particularly in antimicrobial and anticancer therapies.

Structural Characteristics

The structural formula of (Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide can be represented as follows:

This compound's unique arrangement of atoms contributes to its biological activity. The thiazole ring serves as a pharmacophore, enhancing the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a wide range of biological activities, including:

- Antimicrobial : Effective against various bacterial strains and fungi.

- Anticancer : Inhibitory effects on cancer cell lines.

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Studies have shown that thiazole derivatives, including (Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide, exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide | Escherichia coli | 50 μg/mL |

| (Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide | Staphylococcus aureus | 40 μg/mL |

These results indicate that the compound has comparable efficacy to established antibiotics, suggesting its potential as an alternative therapeutic agent.

Anticancer Activity

The anticancer effects of thiazole derivatives have been extensively studied. For instance, (Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HT-29 (colon cancer) | 15.0 |

The mechanism of action is believed to involve apoptosis induction through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies

- Antibacterial Efficacy Study : A recent study evaluated the antibacterial activity of various thiazole derivatives, including (Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide. The results showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable potency against E. coli and S. aureus .

- Cytotoxicity Assessment : In vitro studies conducted on different cancer cell lines revealed that (Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide exhibited significant cytotoxicity, leading to cell death through apoptosis .

The biological activity of (Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Its antioxidant properties may contribute to ROS generation, leading to oxidative stress in target cells.

Propiedades

IUPAC Name |

(2Z)-N-(2-nitroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5O2S/c18-10-14(21-20-13-8-4-5-9-16(13)22(23)24)17-19-15(11-25-17)12-6-2-1-3-7-12/h1-9,11,20H/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMIIMYVZZIGNW-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC=C3[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.